molecular formula C15H30FeO6 B13816553 Ferric valerate

Ferric valerate

Cat. No.: B13816553
M. Wt: 362.24 g/mol
InChI Key: NZDBOFDIRHVXFB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H30FeO6

Molecular Weight

362.24 g/mol

IUPAC Name

iron;pentanoic acid

InChI

InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);

InChI Key

NZDBOFDIRHVXFB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:

FeCl3+3C5H9COONaFe(C5H9COO)3+3NaCl\text{FeCl}_3 + 3\text{C}_5\text{H}_9\text{COONa} \rightarrow \text{Fe(C}_5\text{H}_9\text{COO)}_3 + 3\text{NaCl} FeCl3​+3C5​H9​COONa→Fe(C5​H9​COO)3​+3NaCl

The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ferric valerate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).

    Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.

    Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.

    Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.

Major Products Formed

    Ferric Hydroxide: Formed during hydrolysis.

    Iron(II) Valerate: Formed during reduction reactions.

    Substituted Complexes: Formed during ligand substitution reactions.

Scientific Research Applications

Ferric valerate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.

    Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ferric Citrate: Used as a phosphate binder and iron supplement.

    Ferric Ammonium Citrate: Used in medical imaging and as a food additive.

    Ferric Pyrophosphate: Used in food fortification and as an iron supplement.

Uniqueness of Ferric Valerate

This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.

Q & A

Q. How can Ferric Valerate be synthesized with high purity, and what parameters influence its yield?

this compound synthesis typically involves reacting valeric acid with ferric salts (e.g., ferric chloride) under controlled pH (4–6) and temperature (30–50°C). Key parameters include:

  • Molar ratio : A 3:1 molar ratio of valeric acid to ferric salt ensures complete iron coordination.
  • Catalyst : Lipases (e.g., Thermomyces lanuginosus) immobilized on polymers like polyhydroxybutyrate (PHB) enhance esterification efficiency .
  • Solvent systems : Non-polar solvents (e.g., heptane) improve reaction kinetics by reducing water interference . Post-synthesis, purity can be validated via Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., Fe–O bonds) and gas chromatography–mass spectrometry (GC-MS) for residual reactants .

Q. What analytical methods are recommended for characterizing this compound’s structural and thermodynamic properties?

  • Spectroscopy : FTIR identifies Fe–ligand vibrations (~500–600 cm⁻¹) and carboxylate stretches (~1600 cm⁻¹). Nuclear magnetic resonance (NMR) can track proton environments in valerate chains .
  • Thermogravimetric analysis (TGA) : Determines thermal stability; this compound typically decomposes above 200°C, releasing CO₂ and H₂O .
  • X-ray diffraction (XRD) : Confirms crystalline structure, with lattice parameters compared to iron(III) carboxylate databases .

Q. How can researchers assess this compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor decomposition via HPLC or colorimetric assays for free Fe³⁺ .
  • Humidity : Expose to 60–75% relative humidity; hygroscopic degradation is indicated by clumping or pH shifts .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interaction with cellular receptors (e.g., GPR109A) in immune modulation?

this compound may dissociate into Fe³⁺ and valerate in physiological conditions. Valerate binds GPR109A, a G-protein-coupled receptor, inhibiting NF-κB signaling and reducing pro-inflammatory cytokines (e.g., TNF-α). Experimental approaches:

  • In vitro models : Use murine bone marrow-derived mast cells (BMMCs) to measure IgE-mediated degranulation suppression via β-hexosaminidase release assays .
  • Western blotting : Track GPR109A upregulation and FcεRI receptor downregulation post-treatment .
  • Metabolomics : Quantify valerate levels in plasma/stool to correlate with anti-inflammatory effects .

Q. How can this compound’s role in gut microbiota modulation be evaluated in preclinical models?

  • Animal studies : Administer this compound orally to mice and analyze fecal SCFAs via GC. Valerate enhances Clostridium spp. activity, increasing butyrate and acetate production .
  • 16S rRNA sequencing : Identify taxonomic shifts in microbiota, particularly Bacteroidetes and Firmicutes ratios .
  • Histopathology : Assess intestinal barrier integrity (e.g., occludin expression) in Caco-2 monolayers or colon tissues .

Q. How should researchers resolve contradictions between computational models and experimental data in this compound metabolism studies?

  • Model refinement : Incorporate kinetic parameters from Clostridium luticellar studies, where valerate production is overpredicted in silico. Adjust electron donor (e.g., ethanol) concentrations to match experimental acetate/valerate ratios .
  • Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of microbial consortia) with metabolomics to validate pathway activity (e.g., β-oxidation vs. reductive TCA cycle) .

Methodological Considerations

Q. What in vitro assays are suitable for testing this compound’s cytotoxicity and genotoxicity?

  • MTT assay : Measure mitochondrial activity in HEK-293 or HepG2 cells after 24–72h exposure.
  • Comet assay : Detect DNA strand breaks in lymphocytes; compare to positive controls (e.g., H₂O₂) .
  • Ames test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity .

Q. How can this compound’s impact on neurochemical pathways (e.g., GABA modulation) be quantified?

  • Microdialysis in rodents : Collect cerebrospinal fluid post-administration and quantify GABA via LC-MS .
  • Behavioral assays : Use elevated plus maze or open-field tests to link valerate levels with reduced anxiety-like behaviors .

Data Presentation Guidelines

  • Follow the IMRAD structure (Introduction, Methods, Results, Discussion) for clarity .
  • Use ANOVA for comparing SCFA molar ratios (e.g., NGR index = [acetate + propionate + butyrate + valerate]/total VFAs) .

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